molecular formula C5H12N2O B6229569 rac-(3R,4R)-oxane-3,4-diamine, cis CAS No. 1194975-18-2

rac-(3R,4R)-oxane-3,4-diamine, cis

Cat. No.: B6229569
CAS No.: 1194975-18-2
M. Wt: 116.2
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Description

rac-(3R,4R)-oxane-3,4-diamine, cis is a bicyclic compound characterized by an oxane (tetrahydropyran) ring system with two amine groups in the cis configuration at the 3R and 4R positions. The "rac" prefix indicates a racemic mixture, meaning it contains equal amounts of enantiomers.

Properties

CAS No.

1194975-18-2

Molecular Formula

C5H12N2O

Molecular Weight

116.2

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares rac-(3R,4R)-oxane-3,4-diamine, cis with compounds sharing structural or functional similarities, based on available

rac-(3r,4r)-4-phenyloxolan-3-ol, cis

  • Structure : Features a cis-configured oxolane (tetrahydrofuran) ring with a phenyl group and a hydroxyl group at positions 3 and 3.
  • Molecular Formula : C₁₀H₁₂O₂ (vs. C₅H₁₀N₂O for the target compound).
  • Key Data: Collision Cross-Section (CCS) values were computationally predicted for various ionized states (e.g., [M+H]+: m/z 165.1, CCS 145.5 Ų) . No experimental or synthetic literature exists for this compound, limiting direct functional comparisons .
  • Contrast : The hydroxyl and phenyl substituents introduce distinct electronic and steric effects compared to the diamine groups in the target compound, altering solubility and reactivity.

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, oxalic acid, cis

  • Structure : A fused bicyclic system combining pyran and pyridine rings, with oxalic acid as a counterion.
  • Molecular Formula: C₁₀H₁₇NO₅ (vs. C₅H₁₀N₂O).
  • Key Data: Molecular weight: 231.25 g/mol.
  • Contrast: The fused pyrano-pyridine scaffold and oxalic acid counterion differentiate this compound’s acid-base properties and coordination capabilities from the target diamine.

(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine

  • Structure : Pyrrolidine ring with bulky silyl-protecting groups in a cis configuration.
  • Molecular Formula : C₁₆H₃₆O₂Si₂ (vs. C₅H₁₀N₂O).
  • Key Data :
    • Catalogued as a rare chemical, primarily used in synthetic intermediates for stereoselective reactions .
  • Contrast : The silyl ether groups enhance steric hindrance and lipophilicity, unlike the polar amine groups in the target compound.

Research Implications and Gaps

  • Synthetic Challenges : The absence of literature on this compound suggests synthetic difficulties in achieving high enantiomeric purity or stability.
  • Functional Potential: Analogous compounds like rac-(3r,4r)-4-phenyloxolan-3-ol, cis highlight the importance of stereochemistry in CCS predictions, which could guide future studies on the target’s ion mobility or pharmacokinetics .

Notes on Evidence Limitations

  • The provided sources lack direct experimental data for this compound, necessitating extrapolation from structural analogs.
  • Supplier catalogs (e.g., Aaron Chemicals, ChemBK) emphasize commercial availability over scientific characterization .

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